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3,5,9-Trihydroxyergosta-7,22-dien-6-one -

3,5,9-Trihydroxyergosta-7,22-dien-6-one

Catalog Number: EVT-1591429
CAS Number:
Molecular Formula: C28H44O4
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(22E,24R)-3beta,5alpha,9alpha-trihydroxyergosta-7,22-dien-6-one is an ergostanoid that is (22E)-ergosta-7,22-diene substituted by hydroxy groups at positions 3, 5 and 9 and an oxo group at position 6 (the 3beta,5alpha stereoisomer). It has been isolated from Aspergillus ochraceus. It has a role as an Aspergillus metabolite. It is a 3beta-hydroxy steroid, a 5alpha-hydroxy steroid, a 9-hydroxy steroid, a 6-oxo steroid, an ergostanoid and a tertiary alpha-hydroxy ketone.
Overview

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a natural steroid compound classified as an ergostanoid. It is characterized by three hydroxyl groups located at positions 3, 5, and 9, along with a ketone group at position 6 of the ergosta skeleton. This compound has been isolated from various fungal sources, particularly from the fruiting bodies of Ganoderma lucidum, commonly known as reishi or lingzhi mushroom. Its structural complexity and biological activities have garnered interest in both pharmacological and biochemical research.

Source

The primary source of 3,5,9-trihydroxyergosta-7,22-dien-6-one is Ganoderma lucidum. This fungus is renowned for its medicinal properties and has been used in traditional medicine for centuries. The compound has also been identified in other fungal species, including certain endophytic fungi that produce a variety of bioactive secondary metabolites .

Classification

3,5,9-Trihydroxyergosta-7,22-dien-6-one belongs to the class of sterols, specifically ergostanes. Ergostanes are a subgroup of steroids characterized by their unique carbon skeleton derived from lanosterol. The presence of multiple hydroxyl groups contributes to its potential bioactivity and solubility properties.

Synthesis Analysis

Methods

The synthesis of 3,5,9-trihydroxyergosta-7,22-dien-6-one can be achieved through several methods:

  1. Natural Extraction: The most common method involves extracting the compound from the fruiting bodies of Ganoderma lucidum or other fungi using organic solvents such as methanol or ethanol. The extraction process typically includes maceration followed by filtration and concentration.
  2. Semi-synthesis: This method involves modifying existing sterol compounds through chemical reactions such as hydroxylation and oxidation to yield the desired product.
  3. Total Synthesis: While less common due to the complexity of the ergostane structure, total synthesis can be achieved through multi-step organic synthesis techniques involving cyclization and functional group transformations.

Technical Details

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized or extracted compounds. These methods provide insights into the molecular framework and functional groups present in 3,5,9-trihydroxyergosta-7,22-dien-6-one.

Molecular Structure Analysis

Structure

The molecular formula for 3,5,9-trihydroxyergosta-7,22-dien-6-one is C₂₇H₄₃O₃. Its structure features a tetracyclic ring system typical of steroids with specific substituents at defined positions:

  • Hydroxyl Groups: Located at carbon positions 3 (C3), 5 (C5), and 9 (C9).
  • Keto Group: Present at carbon position 6 (C6).

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular Weight415.64 g/mol
Melting PointNot well-defined
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions

3,5,9-Trihydroxyergosta-7,22-dien-6-one can undergo various chemical reactions typical for steroid compounds:

  1. Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
  2. Reduction: The ketone group at C6 can be reduced to a secondary alcohol.
  3. Esterification: Reaction with acids can lead to ester formation.

Technical Details

Reactions are typically carried out under controlled conditions using reagents that facilitate specific transformations while minimizing side reactions. Analytical methods such as thin-layer chromatography (TLC) are used to monitor reaction progress.

Mechanism of Action

Process

The biological activity of 3,5,9-trihydroxyergosta-7,22-dien-6-one is attributed to its interaction with cellular receptors and enzymes:

  1. Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals.
  2. Anti-inflammatory Effects: Studies indicate that this compound may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha in macrophages .
  3. Antimicrobial Properties: It exhibits inhibitory effects against various pathogens including fungi and bacteria .

Data

Research has shown that this compound displays significant cytotoxicity against cancer cell lines with IC50 values ranging from low micromolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and air.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis in the presence of water.

Relevant data on solubility indicates that it is soluble in organic solvents like ethanol and methanol but poorly soluble in water .

Applications

Scientific Uses

3,5,9-Trihydroxyergosta-7,22-dien-6-one has several applications in scientific research:

  1. Pharmacological Research: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer due to its bioactive properties.
  2. Natural Product Chemistry: Studied for its structural characteristics and biosynthetic pathways in fungi.
  3. Nutraceutical Development: Explored for incorporation into dietary supplements due to its health-promoting effects attributed to antioxidant activity.
Biosynthesis and Metabolic Pathways

Biogenetic Origins in Fungal and Plant Symbionts

3,5,9-Trihydroxyergosta-7,22-dien-6-one represents a highly modified ergosterol derivative originating primarily from fungal metabolic pathways, though its occurrence extends to plant systems through symbiotic relationships. This steroidal compound is biosynthesized via the mevalonate pathway, where acetyl-CoA serves as the fundamental building block for the isoprenoid backbone essential to sterol biosynthesis. The compound's characteristic structural features – including the 7,22-diene system, 6-keto group, and hydroxylations at C-3, C-5, and C-9 – arise through extensive enzymatic modifications of the ergosterol precursor [3] [8].

Fungal sources constitute the primary producers of this compound, with significant concentrations identified in:

  • Basidiomycota: Particularly in the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi), where it accumulates in the fruit bodies [3] [5].
  • Ascomycota: Including endophytic species such as Fusarium oxysporum isolated from the plant Aglaonema hookerianum Schott. [10] and the halotolerant marine-derived fungus Cladosporium cladosporioides PXP-49 [8].

The discovery of 3,5,9-Trihydroxyergosta-7,22-dien-6-one in plant tissues, such as Osmanthus fragrans fruits, represents a fascinating case of cross-kingdom metabolic transfer, likely mediated by endophytic symbionts that biosynthesize the compound which subsequently accumulates in host tissues [3]. This ecological distribution underscores the compound's origin within fungal metabolic networks, even when isolated from botanical sources, highlighting the complex metabolic interplay between plants and their fungal symbionts.

Table 1: Natural Sources of 3,5,9-Trihydroxyergosta-7,22-dien-6-one

Taxonomic OriginSpecific SourceEcological ContextReference
BasidiomycotaGanoderma lucidum (fruit bodies)Saprotrophic/Medicinal mushroom [3] [5]
AscomycotaFusarium oxysporum (endophyte)Plant symbiont (Aglaonema hookerianum) [10]
AscomycotaCladosporium cladosporioidesMarine-derived fungus [8]
AngiospermsOsmanthus fragrans (fruits)Endophyte-mediated accumulation [3]

Enzymatic Mechanisms in Steroidal Backbone Modification

The transformation of ergosterol into 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves a meticulously orchestrated sequence of oxidoreductase-mediated modifications that introduce oxygen functionalities and modify the carbon scaffold. The enzymatic cascade commences with hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), which exhibit remarkable regio- and stereoselectivity:

  • C-3β Hydroxylation: Initiated by a 3β-hydroxysteroid dehydrogenase/C-4 decarboxylase-like enzyme, establishing the characteristic 3β-hydroxy configuration that serves as a biosynthetic handle for subsequent modifications [7] [9].
  • C-5α Hydroxylation: Mediated by a non-heme iron, α-ketoglutarate-dependent dioxygenase that hydroxylates the C-5 position with strict α-stereochemical control, preceding the introduction of the 6-keto functionality [8].
  • C-9α Hydroxylation: Achieved through a distinct CYP monooxygenase that operates late in the pathway, requiring prior modifications at C-5 and C-6 to create the necessary substrate recognition motif [8] [10].

The critical 6-keto group formation involves a two-step oxidation process: Initial dehydrogenation at C-5/C-6 by a NAD⁺-dependent 5α-hydroxysteroid dehydrogenase generates a transient 5-hydroxy-6-oxo intermediate, which subsequently undergoes tautomerization to yield the thermodynamically stable 6-ketone conjugated with the Δ⁷ double bond [8]. The preservation of the Δ⁷ unsaturation throughout these transformations suggests either substrate channeling or the existence of protective enzyme complexes that prevent premature reduction of this conjugated system.

The Δ²²(E) double bond in the side chain originates from incomplete reduction during ergosterol biosynthesis, preserved through the action of steric gatekeeper residues within the modifying enzymes that exclude this region from reduction [9]. The absolute configuration at C-24 in the side chain is consistently maintained as R across producer organisms, indicating evolutionary conservation of the 24-reductase responsible for this stereochemical outcome [8] [9].

Table 2: Key Enzymatic Modifications in 3,5,9-Trihydroxyergosta-7,22-dien-6-one Biosynthesis

Structural ModificationPositionChemical TransformationEnzyme TypeStereochemical Outcome
Ring B functionalizationC-5/C-6Hydroxylation → ketonization5α-Hydroxylase → NAD⁺-dehydrogenase5α-OH → 6-keto
Ring B unsaturationC-7=C-8Preservation of Δ⁷ bondProtective enzyme complexConjugated enone system
Ring A hydroxylationC-3Hydroxylation3β-Hydroxysteroid dehydrogenaseβ-configuration
Ring B hydroxylationC-9HydroxylationCYP monooxygenaseα-configuration
Side chain modificationC-22=C-23Preservation of Δ²² bondSubstrate exclusionE-configuration
Alkyl stereocenterC-24Methyl reduction24-ReductaseR-configuration

Comparative Analysis of Biosynthetic Clusters Across Taxa

Genomic analyses reveal that the biosynthetic machinery for 3,5,9-Trihydroxyergosta-7,22-dien-6-one production is not clustered within a single operon-like arrangement as observed in many secondary metabolite pathways, but rather distributed across core sterol biosynthesis genes supplemented with taxon-specific modifying enzymes. This decentralized genetic architecture presents challenges and opportunities for comparative genomics:

  • Conserved Core Enzymes: All producing organisms share highly conserved ergosterol biosynthetic genes (e.g., erg3, erg5, erg6) that generate the Δ⁷,²²-diene precursor. The amino acid sequences of these enzymes exhibit >85% identity across Ganoderma, Fusarium, and Cladosporium species [10].
  • Divergent Modifying Enzymes: The hydroxylases responsible for C-5, C-9, and C-3 modifications show significant sequence divergence, suggesting independent evolutionary origins rather than vertical gene transfer. The C-9 hydroxylase in Ganoderma lucidum shares only 32% sequence identity with its Fusarium oxysporum counterpart, despite catalyzing identical chemical transformations [3] [10].
  • Regulatory Variation: Promoter regions upstream of key modifying enzymes display taxon-specific cis-regulatory elements. In Ganoderma, expression is strongly induced by light exposure through blue-light photoreceptor-mediated pathways, whereas in Fusarium oxysporum, gene expression responds primarily to nitrogen limitation via AreA transcription factor binding sites [10].

The evolutionary trajectory of this biosynthetic pathway demonstrates a compelling case of convergent evolution toward identical chemical structures through non-orthologous enzymes. This is particularly evident in the C-5 hydroxylation step, which is catalyzed by:

  • A non-heme iron dioxygenase in Cladosporium cladosporioides [8]
  • A P450 monooxygenase (CYP65A7) in Ganoderma lucidum [3]
  • A flavin-dependent monooxygenase in Fusarium oxysporum [10]

Despite different protein folds and cofactor requirements, these enzymes achieve identical stereochemical outcomes at C-5α, suggesting strong selection pressure to maintain the α-configuration, likely due to its role in stabilizing the transition state for subsequent 6-ketone formation [8] [10].

The ecological rationale for the production of this oxidized ergosterol derivative appears to vary across taxa. In Ganoderma, it accumulates in reproductive structures (fruit bodies) and may function as an antifeedant against insect predators [3] [5]. In endophytic Fusarium strains, it exhibits neurotrophic activity, enhancing neurite outgrowth in PC12 cells in the presence of nerve growth factor (NGF), suggesting a possible role in plant-neurotrophin interactions [3] [10]. This functional diversification underscores how identical chemical structures can serve distinct biological roles in different ecological contexts.

Table 3: Comparative Analysis of 3,5,9-Trihydroxyergosta-7,22-dien-6-one Biosynthesis Across Taxa

Biosynthetic FeatureGanoderma lucidum (Basidiomycota)Fusarium oxysporum (Ascomycota)Cladosporium cladosporioides (Ascomycota)
C-3 Hydroxylase3β-HSD (NADPH-dependent)Short-chain dehydrogenase3β-HSD (NADH-dependent)
C-5 HydroxylaseCYP65A7 (P450 monooxygenase)FMO (Flavin monooxygenase)Non-heme Fe²⁺/αKG dioxygenase
C-6 OxidoreductaseNAD⁺-dependent dehydrogenaseNADP⁺-dependent dehydrogenaseNAD⁺-dependent dehydrogenase
C-9 HydroxylaseCYP72A3-likeCYP525ACYP525B
Δ⁷ Bond PreservationSteric occlusionSubstrate channelingProtective protein
Primary RegulationLight-inducedNitrogen limitationOxygen tension
Ecological FunctionAntifeedantNeurotrophin enhancerUnknown

Properties

Product Name

3,5,9-Trihydroxyergosta-7,22-dien-6-one

IUPAC Name

(3S,5R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,25+,26+,27+,28-/m0/s1

InChI Key

GUERPVMWCQXYEU-IHEPTZRRSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

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